molecular formula C12H14FNO2 B13739304 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13739304
M. Wt: 223.24 g/mol
InChI Key: GVPJGVXMPHPURT-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid (CAS: 1049740-20-6) is a chiral pyrrolidine-2-carboxylic acid derivative with a 3-fluorobenzyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₄NO₂F·HCl, and it exists as the hydrochloride salt in commercial preparations . The compound’s (R)-configuration at the pyrrolidine-2-carboxylic acid core is critical for its stereospecific interactions, as seen in related analogs targeting ionotropic glutamate receptors (iGluRs) . The 3-fluorophenyl group contributes to its electronic and steric profile, influencing solubility, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12/h1,3-4,7,14H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPJGVXMPHPURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-fluorophenylmethyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the fluorophenylmethyl group and the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Neuropharmacology

Research has indicated that compounds similar to 2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid may act as antagonists in neuropeptide systems. For instance, studies involving relaxin-3/RXFP3 systems have shown that modifications in the structure can lead to effective antagonistic activity against specific receptors related to appetite control and stress responses . The compound's structural features suggest it could be explored for similar neuropharmacological applications.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit key signaling pathways involved in tumor growth. For example, modifications in the pyrrolidine structure have been linked to enhanced activity against kinases associated with various cancers . This suggests that derivatives of this compound could be developed as targeted therapies for malignancies.

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar frameworks may exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation. This opens avenues for exploring the therapeutic potential of this compound in treating inflammatory diseases.

Synthesis of Functional Materials

The unique chemical properties of this compound position it as a candidate for synthesizing functional materials. Its ability to form stable complexes with metal ions can be utilized in the development of catalysts or sensors, enhancing its applicability in material science .

Data Table: Summary of Applications

Application AreaDescriptionReference
NeuropharmacologyPotential antagonist in neuropeptide systems
Anticancer ActivityInhibition of cancer-related kinases
Anti-inflammatoryModulation of cytokine signaling
Material ScienceSynthesis of functional materials

Case Study 1: Neuropharmacological Effects

In a study investigating the relaxin-3/RXFP3 system, compounds structurally related to this compound demonstrated significant antagonist activity, influencing feeding behavior and stress responses in animal models. The findings underline the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Anticancer Research

Research focused on kinase inhibition revealed that derivatives based on the pyrrolidine structure exhibited potent anticancer properties by disrupting critical signaling pathways involved in tumor proliferation. These studies emphasize the therapeutic potential of this compound framework in oncology .

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

  • 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 1217651-48-3)
    This analog () features a 2-fluorobenzyl group instead of 3-fluorobenzyl. The ortho-fluorine position reduces steric hindrance compared to the meta-substituted target compound but may alter π-π stacking interactions in receptor binding. The (S)-configuration in this analog further differentiates its pharmacological profile from the (R)-configured target .

  • The dichlorophenyl group may also introduce steric clashes in tight binding pockets compared to the smaller 3-fluorophenyl group .

Substituent Position on the Pyrrolidine Ring

  • 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic Acid (CAS: 1513967-68-4)
    Here, the 3-fluorophenyl group is directly attached to the pyrrolidine ring’s 3-position (), unlike the benzyl-linked substituent in the target compound. This structural difference significantly alters the molecule’s conformational flexibility and spatial orientation, impacting interactions with targets like iGluRs .

  • (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic Acid (CAS: 2055114-58-2)
    The 3-fluorophenyl group is at the pyrrolidine’s 4-position, and a 2-methoxyethyl group is added to the nitrogen (). The methoxyethyl moiety enhances solubility, while the fluorophenyl’s position may restrict rotational freedom, affecting binding kinetics .

Functional Group Modifications

  • 2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1266973-95-8) This compound () introduces a ketone at the pyrrolidine’s 5-position and a methyl group on the nitrogen.
  • (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid
    From , this iGluR antagonist replaces the benzyl group with a 3-carboxyphenyl substituent. The distal carboxylic acid enhances polar interactions with receptor domains, as shown in X-ray crystallography studies with GluA2 and GluK1 ligand-binding domains .

Key Pharmacological and Physicochemical Differences

Table 1: Structural and Functional Comparison

Compound Name Substituent Position (Aromatic/Pyrrolidine) Functional Groups Configuration Key Properties/Activity Reference
Target: 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid 3-Fluorobenzyl (C2 of pyrrolidine) HCl salt (R) Moderate lipophilicity, stereospecific
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid HCl 2-Fluorobenzyl (C2) HCl salt (S) Altered π-π interactions
3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid 3-Fluorophenyl (C3 of pyrrolidine) Free carboxylic acid (±) Reduced conformational flexibility
2-(2,4-Dichlorophenyl)methyl analog 2,4-Dichlorobenzyl (C2) HCl salt (S) High lipophilicity, potential CNS penetration
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl) analog 3-Fluorophenyl (C4), methoxyethyl (N) Free carboxylic acid (3S,4R) Enhanced solubility, domain-specific binding
2-(3-Fluorophenyl)-1-methyl-5-oxo analog 3-Fluorophenyl (C2), 5-oxo, N-methyl Free carboxylic acid (±) Reduced basicity, steric hindrance

Biological Activity

2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, is a chiral compound featuring a pyrrolidine backbone with a carboxylic acid functional group. This unique structure suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C12H15ClFNO2
  • Molar Mass : 259.7 g/mol
  • CAS Number : 1049740-20-6

The compound's structure includes a fluorophenyl group, which is known to influence its pharmacological properties and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. Initial predictions suggest that this compound may exhibit various pharmacological effects, including:

  • Antagonistic Activity : Potential interactions with neuropeptide systems, particularly the relaxin-3/RXFP3 system, which is involved in regulating appetite and stress responses .
  • Antimicrobial Properties : Similar pyrrolidine derivatives have shown antibacterial and antifungal activities, indicating potential for this compound to exhibit similar effects .
  • Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory properties through inhibition of key enzymes like COX-2 .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
(2S,4R)-4-(Phenyl)methylpyrrolidine-2-carboxylic acidSimilar pyrrolidine structureDifferent stereochemistry may significantly affect biological activity
3-FluorophenylalanineContains a fluorophenyl groupAmino acid structure with different functionalities
(S)-N-(3-Fluorobenzyl)glycineGlycine derivative with fluorobenzyl groupPotentially different receptor interactions

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antagonistic Activity in Neuropeptide Systems : Research has identified compounds that act as antagonists in the RXFP3 system, suggesting that modifications in the pyrrolidine structure can affect binding affinity and functional outcomes .
    • Example Study : A study screened numerous compounds for antagonist activity against RXFP3 and found several hits that shared structural similarities with 2-[(3-Fluorophenyl)methyl]pyrrolidine derivatives.
  • Antimicrobial Testing : In vitro tests on pyrrolidine derivatives indicated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms . The minimum inhibitory concentration (MIC) values were reported as follows:
    • Bacillus subtilis: MIC = 4.69 µM
    • Staphylococcus aureus: MIC = 5.64 µM
    • Escherichia coli: MIC = 13.40 µM

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